![molecular formula C11H8N2O2S2 B2977574 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440323-57-9](/img/structure/B2977574.png)
3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains a pyrimidine ring fused with a thieno ring . It also has a furan ring attached to it . The molecular formula of this compound is C9H9N3O .
Synthesis Analysis
The synthesis of such compounds often involves reactions of amines with carbonyl derivatives . For instance, a similar compound was synthesized from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopy . For instance, in a similar molecule, the dihedral angle between furan and pyridine rings was found to be 73.52(14)° .Chemical Reactions Analysis
The chemical reactions of such compounds can be quite diverse. For instance, furan derivatives can undergo various reactions such as decarboxylation, oxidation, and cyclization . A similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, was found to have broad-spectrum antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using computational methods. For instance, the boiling point of a similar compound, Furan-2-ylmethyl-pyrimidin-2-yl-amine, is predicted to be 342.4±44.0 °C .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives
Arylmethylidene derivatives of furan-2(3H)-ones are crucial for creating various heterocyclic compounds, including those with pyrimidine and pyridazine structures. These compounds are analogues of nitrogen-containing bases of the pyrimidine series. Research has shown the development of new biologically active compounds featuring pyridine and pyridazine fragments. Particularly, the interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea under basic conditions yields compounds with pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Antifungal and Antibacterial Activities
Novel 2-thioxo-5,6-diphenyl-furo[2,3-d]pyrimidin-4(1H)-ones synthesized through condensation reactions exhibit significant antifungal and antibacterial properties. This demonstrates the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Kidwai, Mishra, & Saxena, 2005).
Antimicrobial and Antitumor Properties
Further studies into fused thieno[2,3-b] pyridine derivatives have revealed the synthesis of compounds with considerable antibacterial and antifungal activities. Some of these compounds also show promise in antitumor applications, highlighting their potential in medical and pharmaceutical research (Bakhite, Abeed, & Ahmed, 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cyt-bd It is known that the inhibition of cyt-bd disrupts the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to the death of the bacteria, thus exhibiting its antimicrobial activity .
Pharmacokinetics
It is suggested that the compound has good traditional drug-like properties .
Result of Action
The compound has been found to have broad-spectrum antibacterial activity . It has been reported to show activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 . The compound has also shown reasonable antifungal activity .
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-10-9-8(3-5-17-9)12-11(16)13(10)6-7-2-1-4-15-7/h1-5H,6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUADYOQWKEKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
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